{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
Description
{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (CAS: 2304634-59-9) is a boronic acid derivative featuring a pyrrolo[2,3-b]pyridine scaffold substituted with a fluorine atom at position 4 and a triisopropylsilyl (TIPS) group at position 1. The TIPS group serves as a protective moiety for the nitrogen atom, enhancing stability and solubility in organic solvents, which is critical for Suzuki-Miyaura cross-coupling reactions . This compound is commercially available with high purity (95–97%) from suppliers such as CymitQuimica, AK Scientific, and Shanghai Aladdin Biochemical Technology, with applications in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis .
Properties
IUPAC Name |
[4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BFN2O2Si/c1-10(2)23(11(3)4,12(5)6)20-8-7-13-15(18)14(17(21)22)9-19-16(13)20/h7-12,21-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCIASUQDJZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2C(=C1F)C=CN2[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BFN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the tris(propan-2-yl)silyl group: This can be done using a silylation reagent like tris(propan-2-yl)silyl chloride in the presence of a base.
Formation of the boronic acid group: This is typically achieved through a borylation reaction using reagents like bis(pinacolato)diboron or trimethyl borate under palladium-catalyzed conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include organolithium or Grignard reagents.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Scientific Research Applications
{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: The compound can be used in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is largely dependent on its interactions with molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain these functional groups. The fluorine atom and the silyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Chloro-Substituted Analogs
The compound (4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid (CAS: 685513-99-9) shares structural similarities but replaces fluorine with chlorine. Key differences include:
- Electronic Effects: Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects on the aromatic ring.
- Steric Effects : Chlorine’s larger atomic radius (0.79 Å vs. fluorine’s 0.64 Å) introduces steric hindrance, which may reduce coupling efficiency with bulky substrates .
- Commercial Availability : This analog is discontinued, suggesting lower demand due to inferior stability or reactivity compared to the fluoro derivative .
Unprotected Boronic Acids
Compounds like 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid lack the TIPS group, making them more reactive but less stable. For example, in Example 64 (), the unprotected boronic acid is used directly in Pd-catalyzed couplings without requiring deprotection steps. However, the absence of the TIPS group increases susceptibility to protodeboronation, limiting shelf life .
Nitro-Substituted Derivatives
- Electron-Withdrawing Groups (EWGs) : The nitro group strongly deactivates the ring, reducing reactivity in electrophilic substitutions. In contrast, the boronic acid group in the target compound activates the ring for cross-couplings .
- Aryl Substituents : Para-substituted aryl groups (e.g., trifluoromethyl in 6c, methoxy in 6d) improve solubility and modulate electronic effects. The fluoro substituent in the target compound offers a balance of electronegativity and minimal steric bulk, enhancing compatibility with diverse coupling partners .
Data Tables
Table 1. Comparative Properties of Key Analogs
| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Commercial Status | Key Applications |
|---|---|---|---|---|---|
| {4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid | 2304634-59-9 | 336.28 | 95–97% | Available | Kinase inhibitor intermediates |
| (4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | 685513-99-9 | N/A | N/A | Discontinued | N/A |
| 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid | 1000340-64-6 | 177.00 | ≥95% | Available | Cross-coupling reactions |
Table 2. Substituent Effects on Reactivity
| Substituent (Position) | Electronic Effect | Steric Effect | Reactivity in Cross-Couplings |
|---|---|---|---|
| -F (C4) | Moderate EWG | Low | High |
| -Cl (C4) | Weak EWG | Moderate | Moderate |
| -NO₂ (C3) | Strong EWG | Low | Low (deactivates ring) |
| -B(OH)₂ (C5) | Activating | Low | High |
Biological Activity
{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in cancer therapy. This compound belongs to a class of pyrrolopyridine derivatives, which have been explored for their inhibitory effects on fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.
Chemical Structure and Properties
The compound's IUPAC name is (4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, with a molecular formula of C16H26BFN2O2Si and a molecular weight of 336.29 g/mol. Its structural features include a fluorine atom at the 4-position and a triisopropylsilyl group that enhances its stability and solubility in biological systems.
Research indicates that compounds similar to {4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid can inhibit FGFR signaling pathways. FGFRs play crucial roles in tumor proliferation, migration, and survival. The inhibition of these receptors can lead to reduced tumor growth and metastasis.
In Vitro Studies
A study by Jin et al. (2021) evaluated a series of pyrrolopyridine derivatives for their FGFR inhibitory activities. Among these, compound 4h exhibited significant potency against FGFR1–4 with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4. This study also demonstrated that compound 4h inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis through mechanisms involving down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2) .
Antiproliferative Effects
The antiproliferative effects were assessed using various cancer cell lines including MDA-MB-231 and MCF-7. The results indicated that compounds with similar structures could effectively inhibit cell growth at concentrations as low as 10 µM .
Case Study 1: Breast Cancer Inhibition
In a specific case study involving the use of pyrrolopyridine derivatives in breast cancer treatment, the administration of compound 4h resulted in significant tumor size reduction in murine models. The mechanism was linked to its ability to induce apoptosis and inhibit migratory capabilities of cancer cells, thereby reducing metastasis .
Case Study 2: Structural Optimization
Further research into structural modifications revealed that enhancing the ligand efficiency of these compounds could lead to improved biological activity. For instance, modifications at the 5-position of the pyrrolopyridine scaffold were shown to enhance binding affinity to FGFRs .
Data Tables
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
| Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|
| 4T1 | 10 | Significant |
| MDA-MB-231 | 10 | Moderate |
| MCF-7 | 10 | High |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify the pyrrolo[2,3-b]pyridine core (δ 7.5–8.5 ppm for aromatic protons) and triisopropylsilyl group (δ 1.0–1.2 ppm for methyl protons) .
- ¹⁹F NMR : Confirm fluorine substitution at position 4 (δ -110 to -120 ppm) .
- HPLC : Assess purity (>97%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by the bulky silyl group .
How does the triisopropylsilyl (TIPS) group influence the compound’s reactivity in cross-coupling and stability?
Advanced Research Question
- Steric Effects : The TIPS group at position 1 reduces reactivity with sterically demanding aryl halides. Use electron-deficient partners (e.g., 4-nitrophenyl halides) to enhance coupling efficiency .
- Stability : The TIPS group improves thermal and oxidative stability compared to unprotected analogs, enabling prolonged storage at room temperature .
- Derivatization : TIPS can be removed via fluoride ions (e.g., TBAF) for further functionalization .
How to address contradictions in coupling efficiency with different aryl halides?
Advanced Research Question
Contradictions arise from electronic and steric factors:
- Electronic Effects : Electron-deficient aryl halides (e.g., 4-CF₃-substituted) couple faster due to enhanced electrophilicity.
- Steric Hindrance : Ortho-substituted aryl halides show reduced reactivity; optimize using microwave-assisted conditions (120°C, 30 min) .
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for challenging substrates .
What purification techniques are recommended for isolating this compound?
Basic Research Question
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate boronic acid from byproducts .
- Recrystallization : Isolate high-purity product from 2-propanol or methanol .
- HPLC Prep : Employ semi-preparative C18 columns for >99% purity in sensitive biological assays .
How to design structure-activity relationship (SAR) studies for kinase inhibition?
Advanced Research Question
- Scaffold Modification : Replace the TIPS group with smaller silyl groups (e.g., TMS) to assess steric effects on binding .
- Boronic Acid Replacement : Substitute with ester or trifluoroborate to compare inhibitory potency .
- Assay Design : Use fluorescence polarization assays to measure binding affinity to PI3K or mTOR kinases .
How does the compound’s stability vary under acidic, basic, or aqueous conditions?
Advanced Research Question
- Acidic Conditions : Avoid pH <4, as boronic acid may hydrolyze to phenol.
- Basic Conditions : Stable at pH 8–10 (common in cross-coupling reactions) .
- Aqueous Solutions : Store in anhydrous DMSO or THF to prevent protodeboronation .
What are the best practices for handling and long-term storage?
Basic Research Question
- Storage : Keep in amber vials under argon at room temperature; avoid moisture .
- Handling : Use gloveboxes for air-sensitive reactions (boronic acids are prone to oxidation) .
How can computational modeling predict binding modes to biological targets?
Advanced Research Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets .
- MD Simulations : Assess stability of the TIPS group in hydrophobic binding pockets over 100-ns trajectories .
What mechanistic insights exist for its role in cross-coupling reactions?
Advanced Research Question
- Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides, forming a PdII intermediate.
- Transmetallation : Boronic acid transfers the aryl group to PdII; steric bulk from TIPS may slow this step .
- Reductive Elimination : PdII releases the biaryl product. Monitor intermediates via in situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
